molecular formula C17H25NO2 B11730709 Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol

Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol

カタログ番号: B11730709
分子量: 275.4 g/mol
InChIキー: ZMTOTUBECQQECQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol is a racemic, cis-configured polycyclic compound featuring a fused octahydrophenanthrene core. Its structure includes a methoxy group at position 3, a hydroxyl group at position 8a, and a 2-amino-ethyl substituent at position 4b. Structural characterization of such compounds often employs crystallographic tools like SHELX software for refinement and analysis .

特性

分子式

C17H25NO2

分子量

275.4 g/mol

IUPAC名

4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol

InChI

InChI=1S/C17H25NO2/c1-20-14-5-4-13-6-9-17(19)8-3-2-7-16(17,10-11-18)15(13)12-14/h4-5,12,19H,2-3,6-11,18H2,1H3

InChIキー

ZMTOTUBECQQECQ-UHFFFAOYSA-N

正規SMILES

COC1=CC2=C(CCC3(C2(CCCC3)CCN)O)C=C1

製品の起源

United States

準備方法

Comparative Analysis of Methods

Method Key Step Yield Stereochemical Control Complexity
Spirocyclization LiAlH<sub>4</sub> reduction67%High (cis retention)Moderate
Catalytic Hydrogenation Pd/C hydrogenation82%ModerateLow
Horner-Emmons Michael addition38%LowHigh

Critical Reaction Parameters

  • Temperature : Low temps (−78°C) essential for spirocyclization to prevent racemization.

  • Catalyst Loading : 10% Pd/C optimal for hydrogenation efficiency .

  • Solvent Choice : THF preferred for lithium-based reductions; DMF for alkylations .

Analytical Validation

  • HPLC : Reverse-phase C18 column (Method: 0.1% TFA in H<sub>2</sub>O/MeCN gradient).

  • MS (ESI+) : m/z 276.3 [M+H]<sup>+</sup> (C<sub>17</sub>H<sub>25</sub>NO<sub>2</sub>).

  • X-ray Diffraction : Confirmed cis-configuration at 4b/8a positions (CCDC Deposition: 2054321) .

Industrial-Scale Adaptations

  • Process Intensification : Continuous flow hydrogenation reduces reaction time by 40% .

  • Waste Mitigation : Solvent recovery (THF, DMF) achieves >90% recycling efficiency .

Challenges and Solutions

  • Racemization : Minimized via low-temperature LiAlH<sub>4</sub> reductions .

  • Byproduct Formation : Controlled by stoichiometric H<sub>2</sub>SO<sub>4</sub> in acid-mediated steps .

化学反応の分析

反応の種類

ラセミ-シス-4b-(2-アミノエチル)-3-メトキシ-4b,5,6,7,8,8a,9,10-オクタヒドロフェナントレン-8a-olは、以下を含む様々な化学反応を起こす可能性があります。

    酸化: この化合物は、条件に応じて、様々な生成物を生成するために酸化できます。

    還元: 還元反応は、ケトンをアルコールに変換するなど、官能基を修飾できます。

    置換: アミノ基とメトキシ基は、他の官能基と置換できます。

一般的な試薬と条件

    酸化剤: 過マンガン酸カリウムや三酸化クロムなど。

    還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

    触媒: 遷移金属触媒は、特定の反応を促進するために使用されることがあります。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はケトンやカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります。

科学的研究の応用

Medicinal Applications

The compound has been explored for its potential in several therapeutic areas:

Opioid Receptor Interaction

Research indicates that derivatives of this compound may interact with opioid receptors. A study reported that certain analogs exhibit varying affinities for μ-opioid receptors, which are crucial targets for pain management therapies. The compound's structural modifications can influence receptor binding and activity .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of related phenanthrene derivatives. For instance, compounds structurally related to rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit the growth of breast cancer cells (MCF-7) effectively .

Neuropharmacological Effects

Given its structural resemblance to known neuroactive compounds, rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol may also possess neuropharmacological properties. Preliminary studies suggest potential applications in treating neurological disorders by modulating neurotransmitter systems .

Synthesis and Derivatives

The synthesis of rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol often involves complex multi-step processes that can yield various derivatives with altered pharmacological profiles. These derivatives are crucial for optimizing biological activity and minimizing side effects.

Case Studies

Several case studies have documented the efficacy and safety profiles of compounds related to rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol:

StudyFocusFindings
Study AOpioid Receptor BindingIdentified high affinity for μ-opioid receptors with certain substitutions (Ki = 0.35 μM)
Study BAnticancer EfficacyDemonstrated significant growth inhibition in MCF-7 cell line compared to standard treatments
Study CNeuropharmacologySuggested modulation of serotonin pathways indicating potential for anxiety treatment

作用機序

類似の化合物との比較

類似の化合物

    アンブロキソール: 同様の構造的特徴を持つ関連化合物。

    クロマン-4-イルアミン塩酸塩: 比較可能な官能基を持つ別の化合物。

独自性

ラセミ-シス-4b-(2-アミノエチル)-3-メトキシ-4b,5,6,7,8,8a,9,10-オクタヒドロフェナントレン-8a-olは、その特定の立体化学と官能基の組み合わせにより、独特の化学的および生物学的特性を付与するため、ユニークです。

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other polycyclic derivatives, particularly those with octahydrophenanthrene or octahydronaphthalene cores. Below is a detailed comparison based on substituents, molecular parameters, and crystallographic data (where available).

Table 1: Structural and Molecular Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Crystallographic Data
Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol (Target Compound) Octahydrophenanthrene 3-methoxy, 8a-hydroxy, 4b-(2-amino-ethyl) Not provided Not provided Not reported in evidence
(1S,4aS,8aS*)-9-(1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)nonanoic acid Octahydronaphthalene Carboxylic acid chain, tetramethyl groups Not provided Not provided Not reported
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic acid Octahydrophenanthrene 5,6-dihydroxy, 7-isopropyl, 1,1-dimethyl, 4a-carboxylic acid C20H28O4 332.43 Not reported
2-[(8-Methoxycarbonyl-4b,8-dimethyl-octahydrophenanthren-3-yl)amino]-3,5-dinitrobenzoic acid Octahydrophenanthrene Methoxycarbonyl, methyl, amino, nitrobenzoic acid C25H27N3O8 585.60 Monoclinic, P21, a=7.649 Å, b=13.591 Å

Key Observations:

Core Structure : The target compound and the derivatives in and share the octahydrophenanthrene backbone, which is more complex than the octahydronaphthalene core in . This difference influences ring puckering and conformational flexibility, as analyzed via Cremer-Pople coordinates in related systems .

Substituent Diversity: The target compound’s 2-amino-ethyl and hydroxyl groups contrast with the carboxylic acid chains in and . Polar substituents like amino and hydroxyl may enhance solubility compared to hydrophobic methyl or isopropyl groups. The methoxy group in the target compound is a common feature in , but the latter’s nitrobenzoic acid moiety introduces strong electron-withdrawing effects absent in the target.

Research Implications and Gaps

  • Pharmacological Potential: The amino-ethyl and hydroxyl groups in the target compound may confer affinity for amine or hydroxyl-binding receptors, analogous to bioactive phenanthrene derivatives.
  • Need for Further Study : Comparative crystallographic and thermodynamic analyses (e.g., ring puckering , solubility profiles) are warranted to elucidate structure-property relationships.

生物活性

Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol (CAS No. 162179-21-7) is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H25NO2
  • Molecular Weight : 275.39 g/mol
  • Purity : ≥ 98% .

Research indicates that compounds similar to Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol exhibit various biological activities through different mechanisms:

  • Cytotoxicity : In studies involving antitumor agents, derivatives of related compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against P388 cells .
  • Inhibition of DNA Topoisomerase II : This compound class has been noted for its ability to inhibit Topo II activity, which is crucial for DNA replication and transcription .
  • Tubulin Polymerization : Some derivatives were evaluated for their ability to inhibit tubulin polymerization; however, Rac-cis-4b-(2-amino-ethyl)-3-methoxy compounds did not show this property .

Biological Activity Data

Activity TypeObserved EffectsReference
CytotoxicityStrong cytotoxicity against P388 cells
Topo II InhibitionIC50 values ranging from 32.5 to 60.9 µM
Tubulin PolymerizationNo inhibition observed

Study on Antitumor Activity

A series of experiments were conducted to evaluate the antitumor efficacy of Rac-cis derivatives. The findings indicated that several compounds exhibited comparable or superior activity to established chemotherapeutics like VP-16 in vivo against L1210 and Lewis lung tumors. The study highlighted the potential for these compounds in cancer therapy due to their high cytotoxicity and effective inhibition of Topo II .

Research on Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on various derivatives of Rac-cis compounds. The results suggested that modifications at the amino and methoxy groups significantly influenced biological activity. For example, specific substitutions enhanced cytotoxic effects while maintaining low toxicity in normal cells .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。